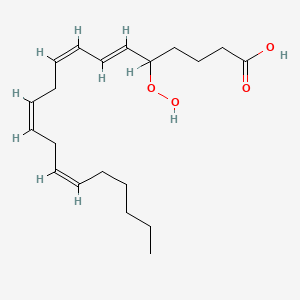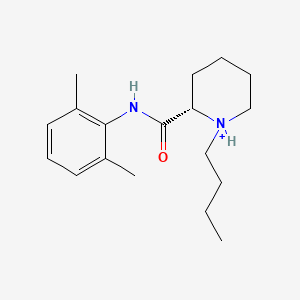
Levobupivacaine(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levobupivacaine(1+) is the (S)-(-)-enantiomer of bupivacaine(1+). It is a conjugate acid of a levobupivacaine. It is an enantiomer of a dextrobupivacaine(1+).
科学的研究の応用
Clinical Pharmacokinetics and Pharmacodynamics
Levobupivacaine, a long-acting amide local anesthetic, is effective in analgesia and anesthesia. It inhibits the opening of voltage-gated sodium channels, impacting motor and sensory nerves. Its pharmacokinetic properties are similar to bupivacaine, and it is generally well-tolerated with dose adjustments necessary for specific populations like pediatrics and the elderly. Levobupivacaine has a lower risk of cardiac and central nervous system toxicity compared to bupivacaine, making it widely used in regional anesthesia, neuraxial anesthesia, and local infiltration analgesia (Heppolette, Brunnen, Bampoe, & Odor, 2020).
Use in Regional Anaesthesia and Pain Management
Levobupivacaine is effective for epidural, spinal, peripheral nerve, or ocular block, and in topical application or local infiltration. Its clinical effects are often similar to bupivacaine or ropivacaine. Levobupivacaine is a useful alternative to bupivacaine for a range of clinical populations, providing effective anesthesia and analgesia (Sanford & Keating, 2010).
Comparative Efficacy with Other Anesthetics
Comparative studies of levobupivacaine with bupivacaine and ropivacaine have shown that it has a safer profile, especially regarding cardiac and central nervous system effects. Clinically, levobupivacaine and bupivacaine produce comparable sensory blocks with similar side effects, and both are effective in labor pain control with comparable maternal and fetal outcomes. However, the equipotency of levobupivacaine and bupivacaine is still under investigation (Burlacu & Buggy, 2008).
Vascular Effects and Mechanisms
Levobupivacaine induces contraction in isolated rat aorta, mediated mainly by the lipoxygenase pathway and partly by the cyclooxygenase pathway. Endothelial nitric oxide attenuates levobupivacaine-induced contraction. This highlights its vasoactive properties and the mechanisms involved in its action (Choi et al., 2010).
Comparative Studies in Specialized Anesthesia Techniques
In specific anesthesia techniques like supraclavicular brachial plexus block, spinal anesthesia, and caudal route in children, levobupivacaine has been compared with other anesthetics like ropivacaine and racemic bupivacaine. These studies demonstrate its efficacy and safety in various clinical settings, including pediatric anesthesia (Mahgoub, 2015); (Astuto, Disma, & Arena, 2003); (Glaser et al., 2002).
Advancements in Epidural Anesthesia
Levobupivacaine's application in epidural anesthesia has evolved, offering a balance between effective sensory and motor nerve blockage, with less toxicity compared to bupivacaine. Its role in epidural anesthesia is significant, particularly in terms of patient safety and anesthetic effect (Guo-y, 2013).
特性
製品名 |
Levobupivacaine(1+) |
|---|---|
分子式 |
C18H29N2O+ |
分子量 |
289.4 g/mol |
IUPAC名 |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m0/s1 |
InChIキー |
LEBVLXFERQHONN-INIZCTEOSA-O |
異性体SMILES |
CCCC[NH+]1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |
SMILES |
CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
正規SMILES |
CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



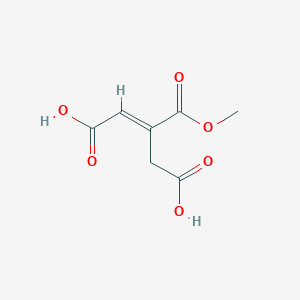

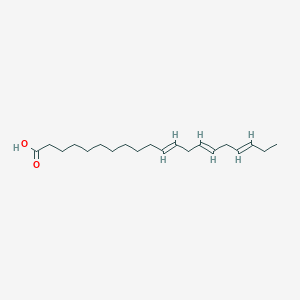
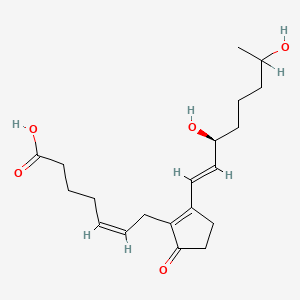

![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
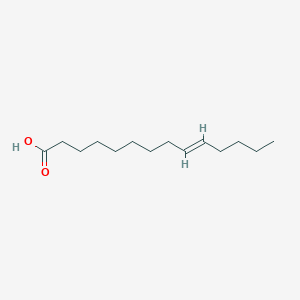
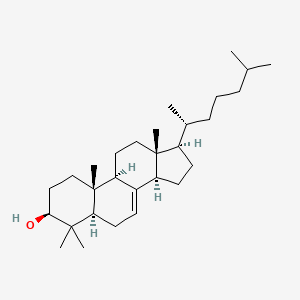
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
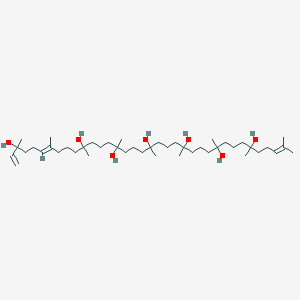

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)
